Cas no 183665-57-8 ((S)-4-Benzyl-3-heptanoyloxazolidin-2-one)

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral oxazolidinone auxiliary widely used in asymmetric synthesis. Its key advantage lies in its ability to facilitate highly enantioselective transformations, particularly in acylations and alkylations, due to the steric and electronic influence of the benzyl group at the C4 position. The heptanoyl moiety enhances solubility in organic solvents, improving reaction handling. This compound is valued for its robustness under various reaction conditions and its capacity to induce high diastereoselectivity in substrate-controlled reactions. Its well-defined stereochemistry makes it a reliable tool for the synthesis of enantiomerically pure intermediates in pharmaceuticals and fine chemicals.
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one structure
183665-57-8 structure
Product Name:(S)-4-Benzyl-3-heptanoyloxazolidin-2-one
CAS No:183665-57-8
MF:C17H23NO3
MW:289.369425058365
CID:843069
PubChem ID:66603281
Update Time:2025-05-21

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • (4S)-4-Benzyl-3-heptanoyl-1,3-oxazolidin-2-one
    • (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
    • 2-Oxazolidinone, 3-(1-oxoheptyl)-4-(phenylmethyl)-, (4S)-
    • (4S)-benzyl-3-heptanoyl-oxazolidin-2-one
    • AK127619
    • KB-211544
    • SureCN132577
    • DTXSID20735423
    • 183665-57-8
    • A1-18907
    • JTBHSDQWSCKSRZ-HNNXBMFYSA-N
    • SCHEMBL132577
    • 3-(1-oxoheptyl)-(4s)-phenylmethyl-2-oxazolidinone
    • DB-336355
    • Inchi: 1S/C17H23NO3/c1-2-3-4-8-11-16(19)18-15(13-21-17(18)20)12-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3/t15-/m0/s1
    • InChI Key: JTBHSDQWSCKSRZ-HNNXBMFYSA-N
    • SMILES: O1C(N(C(CCCCCC)=O)[C@H](C1)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 289.16789
  • Monoisotopic Mass: 289.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • PSA: 46.61

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one Security Information

  • Storage Condition:Sealed in dry,2-8°C(BD249410)

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one Pricemore >>

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Additional information on (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Comprehensive Overview of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one (CAS No. 183665-57-8)

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one (CAS No. 183665-57-8) is a chiral auxiliary compound widely utilized in asymmetric synthesis and pharmaceutical research. This oxazolidinone derivative is renowned for its ability to induce stereoselectivity in organic reactions, making it indispensable in the synthesis of enantiomerically pure compounds. The compound's unique structure, featuring a benzyl group and a heptanoyl side chain, enhances its reactivity and selectivity in various chemical transformations.

In recent years, the demand for chiral auxiliaries like (S)-4-Benzyl-3-heptanoyloxazolidin-2-one has surged due to the growing emphasis on green chemistry and sustainable synthesis methods. Researchers are increasingly exploring its applications in catalysis, drug development, and material science. The compound's role in asymmetric aldol reactions and enantioselective alkylations has been particularly highlighted in peer-reviewed studies, aligning with the industry's shift toward eco-friendly and efficient synthetic routes.

One of the most frequently searched questions related to this compound is: "How does (S)-4-Benzyl-3-heptanoyloxazolidin-2-one improve stereoselectivity in synthesis?" The answer lies in its rigid oxazolidinone core, which provides a sterically constrained environment for substrate binding. This feature ensures high enantiomeric excess (ee) in products, a critical factor in pharmaceutical manufacturing where chiral purity is paramount. Additionally, its compatibility with transition metal catalysts and organocatalysts further broadens its utility.

Another trending topic is the compound's potential in peptide synthesis and bioconjugation. With the rise of biologics and therapeutic peptides, researchers are investigating how (S)-4-Benzyl-3-heptanoyloxazolidin-2-one can facilitate the introduction of chiral centers into peptide backbones. This aligns with the broader interest in precision medicine and targeted drug delivery systems, where stereochemical control is essential for efficacy.

From a commercial perspective, (S)-4-Benzyl-3-heptanoyloxazolidin-2-one is available in high purity grades, catering to both academic and industrial laboratories. Suppliers often highlight its low hygroscopicity and stability under inert conditions, addressing common concerns about reagent handling. These properties make it a reliable choice for large-scale applications, such as the production of active pharmaceutical ingredients (APIs) and fine chemicals.

In summary, (S)-4-Benzyl-3-heptanoyloxazolidin-2-one (CAS No. 183665-57-8) is a versatile chiral auxiliary with significant applications in modern synthetic chemistry. Its ability to enhance stereoselectivity, coupled with its compatibility with diverse reaction conditions, positions it as a valuable tool for researchers and manufacturers alike. As the field continues to evolve, this compound is likely to play an even greater role in advancing sustainable chemistry and innovative drug design.

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